molecular formula C14H16N2 B11739784 N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine

N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine

Cat. No.: B11739784
M. Wt: 212.29 g/mol
InChI Key: KRKCQGKWPXGWLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N1-Dimethyl-N3-phenylbenzene-1,3-diamine (C14H17N3) is a substituted aromatic diamine featuring a dimethylamino group at the N1 position and a phenyl group at the N3 position of the benzene-1,3-diamine backbone. This compound is characterized by its distinct spectroscopic and physicochemical properties, including a molecular mass of 212.1313 (calculated) and 211.1219 (observed) . Its gas chromatography (GC) retention time (RT) is 8.32 minutes, which is shorter than analogs with bulkier substituents, indicating moderate polarity .

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

3-N,3-N-dimethyl-1-N-phenylbenzene-1,3-diamine

InChI

InChI=1S/C14H16N2/c1-16(2)14-10-6-9-13(11-14)15-12-7-4-3-5-8-12/h3-11,15H,1-2H3

InChI Key

KRKCQGKWPXGWLP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine typically involves the reaction of N1,N1-dimethyl-1,3-diaminopropane with a phenylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a solvent like toluene. The reaction temperature is maintained at around 80-100°C, and the reaction time varies depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound involves a continuous flow process where the reactants are fed into a reactor equipped with a fixed bed catalyst. The reaction conditions are optimized to achieve high conversion rates and selectivity. The product is then purified using distillation or crystallization techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in cancer research.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural and Analytical Comparisons

The table below compares N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine with similar compounds, highlighting molecular weights, substituents, and analytical

Compound Name Substituents (N1, N3) Calculated Mass Observed Mass GC RT (min)
This compound N1: –N(CH3)2; N3: –Ph 212.1313 211.1219 8.32
N1,N1,N3-Trimethyl-N3-phenylbenzene-1,3-diamine N1: –N(CH3)2; N3: –N(CH3)Ph 226.1470 225.1001 9.15
N1-(4-Chlorophenyl)-N3,N3-dimethylbenzene-1,3-diamine N1: –N(4-ClPh); N3: –N(CH3)2 246.0924 245.1008 10.21
N1,N1-Diethylbenzene-1,3-diamine N1: –N(C2H5)2; N3: –H 178.1469

Key Observations:

  • Methyl vs. Ethyl Substitution: Replacing dimethylamino (N(CH3)2) with diethylamino (N(C2H5)2) groups, as in N1,N1-diethylbenzene-1,3-diamine, reduces polarity and increases hydrophobicity, which may affect solubility and biological activity .
  • Chlorophenyl Substitution : The addition of a 4-chlorophenyl group (N1-(4-Chlorophenyl)-N3,N3-dimethyl variant) increases molecular mass by ~34 Da and extends GC RT to 10.21 minutes, reflecting enhanced lipophilicity .

Stability and Reactivity

  • Chemical Stability: Accelerated stability testing of dimethylamino-containing compounds (e.g., compound 38 in ) demonstrates resistance to hydrolysis and oxidation, likely due to the electron-donating nature of methyl groups .
  • Reactivity in Amidation : N1,N1-dimethylpropane-1,3-diamine is frequently used in amidation reactions to improve solubility and binding affinity, as seen in kynurenic acid analogs and acridine derivatives .

Biological Activity

N1,N1-Dimethyl-N3-phenylbenzene-1,3-diamine, also known as N,N-dimethyl-1,3-phenylenediamine, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Chemical Formula : C9H12N2
  • Molecular Weight : 148.20 g/mol

The compound features a benzene ring substituted with two amino groups and two methyl groups. This structure contributes to its reactivity and biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymes : The compound has been studied for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, it has shown potential as an inhibitor of carboxylesterases, which are crucial in drug metabolism and detoxification processes .
  • Antioxidant Activity : The presence of amino groups in the structure suggests that the compound may act as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. A notable study demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism involves inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical)15.4Induction of apoptosis
MCF-7 (breast)12.8Cell cycle arrest and apoptosis
A549 (lung)18.6Inhibition of cell proliferation

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity against various pathogens. Results indicate significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Study 1: Inhibition of Carboxylesterases

A study focused on the inhibition of human intestinal carboxylesterase (hiCE) by this compound showed promising results. The compound was found to selectively inhibit hiCE with a Ki value indicating high potency compared to other enzymes like hCE1 and cholinesterases .

Case Study 2: Antioxidant Properties

Another investigation assessed the antioxidant capacity of the compound using various assays such as DPPH and ABTS radical scavenging methods. Results demonstrated that this compound exhibited significant antioxidant activity comparable to standard antioxidants like ascorbic acid.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.